molecular formula C9H7NO B015868 Benzoylacetonitrile CAS No. 614-16-4

Benzoylacetonitrile

Cat. No. B015868
Key on ui cas rn: 614-16-4
M. Wt: 145.16 g/mol
InChI Key: ZJRCIQAMTAINCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05132424

Procedure details

To a suspension of sodium ethoxide (34.0 g. 0.500 mole) in dry toluene (200 mL were added ethyl benzoate (71.4 mL, 0.500 mole) and dry acetonitrile (32 mL, 0.60 mole). The mixture was mechanically stirred under nitrogen at 105°-110° C. for 29 hours, during which time it became quite viscous. After cooling to room temperature, water (300 mL) was added and the mixture was washed with ethyl ether (2×100 mL). The aqueous layer was then acidified to pH 5-6 with con. aq. HCl (required 30-35 mL) and the resulting crystalline precipitate was collected by suction filtration, washed twice with water, and air-dried. This subtitled material (49.23 g, 68%, m.p. 72°-73°) was sufficiently pure to be used in further transformations (lit., m.p. 80°-81°, Long, R. S., J. Am. Chem. Soc., (1947), 69, p. 990. 1NMR (CDCl3, δ) 7.95 (dd, 2H, J=7, 2 Hz, o-aryl), 7.6 (m, 3H, aryl), 4.1 (s, 2H, CH2). This benzoyl acetonitrile intermediate is also now commercially available but we prepared ours as above.
Quantity
34 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
71.4 mL
Type
reactant
Reaction Step Two
Quantity
32 mL
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O-]CC.[Na+].[C:5]([O:13]CC)(=O)[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.[C:16](#[N:18])[CH3:17].O>C1(C)C=CC=CC=1>[C:5]([CH2:17][C:16]#[N:18])(=[O:13])[C:6]1[CH:7]=[CH:8][CH:9]=[CH:10][CH:11]=1 |f:0.1|

Inputs

Step One
Name
Quantity
34 g
Type
reactant
Smiles
[O-]CC.[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
71.4 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OCC
Name
Quantity
32 mL
Type
reactant
Smiles
C(C)#N
Step Three
Name
Quantity
300 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was mechanically stirred under nitrogen at 105°-110° C. for 29 hours, during which time it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the mixture was washed with ethyl ether (2×100 mL)
FILTRATION
Type
FILTRATION
Details
aq. HCl (required 30-35 mL) and the resulting crystalline precipitate was collected by suction filtration
WASH
Type
WASH
Details
washed twice with water
CUSTOM
Type
CUSTOM
Details
air-dried
CUSTOM
Type
CUSTOM
Details
we prepared ours as above

Outcomes

Product
Details
Reaction Time
29 h
Name
Type
Smiles
C(C1=CC=CC=C1)(=O)CC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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